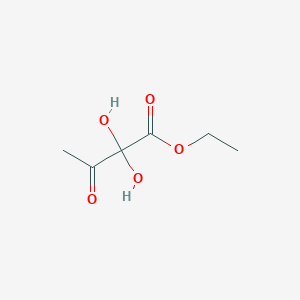

Ethyl 2,2-dihydroxy-3-oxobutanoate

Beschreibung

Ethyl 2,2-dihydroxy-3-oxobutanoate is a β-keto ester derivative characterized by two hydroxyl groups at the 2,2 positions of the butanoate backbone. This structural motif is relatively uncommon compared to analogs with methyl, chloro, or hydrazono substituents.

Eigenschaften

Molekularformel |

C6H10O5 |

|---|---|

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

ethyl 2,2-dihydroxy-3-oxobutanoate |

InChI |

InChI=1S/C6H10O5/c1-3-11-5(8)6(9,10)4(2)7/h9-10H,3H2,1-2H3 |

InChI-Schlüssel |

VFHCRUQFCAYTTN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C(=O)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxy-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through aldol condensation followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-2,2-dihydroxy-3-oxobutanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln, wodurch Diole entstehen.

Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base oder eines sauren Katalysators verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Diole.

Substitution: Ether oder Ester.

Wissenschaftliche Forschungsanwendungen

Ethyl-2,2-dihydroxy-3-oxobutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch Aldol-Kondensation und andere Reaktionen.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und anderen Biomolekülen untersucht.

Medizin: Es wird derzeit erforscht, ob es als Vorstufe für pharmazeutische Verbindungen eingesetzt werden kann.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-2,2-dihydroxy-3-oxobutanoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann in verschiedenen Reaktionen als Nucleophil oder Elektrophil wirken, abhängig von den beteiligten funktionellen Gruppen. Die Hydroxyl- und Ketogruppen spielen eine entscheidende Rolle bei seiner Reaktivität, die es ihm ermöglicht, an einer Vielzahl von chemischen Umwandlungen teilzunehmen .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Ethyl 2,2-dihydroxy-3-oxobutanoate with analogs from the literature:

*Hypothetical data inferred from structural analogs; †Calculated molecular weight.

Key Observations:

- Substituent Effects on Stability: Methyl 2,2-dimethyl-3-oxobutanoate () exhibits enhanced stability due to steric shielding from methyl groups, whereas the dihydroxy variant may be prone to hydrolysis or oxidation due to its polar substituents .

- Solid-State Behavior: The hydrazono derivative () forms hydrogen-bonded chains in its crystal lattice (N–H⋯O and C–H⋯O interactions), suggesting that the dihydroxy variant could exhibit even stronger intermolecular interactions due to dual hydroxyl groups .

Thermal and Spectral Characteristics

- IR Spectroscopy: Hydrazono derivatives () exhibit peaks at 1725–1765 cm⁻¹ (C=O) and 3369 cm⁻¹ (N–H), while dichloro analogs () lack hydroxyl bands. The dihydroxy compound would likely show broad O–H stretches (~3200–3600 cm⁻¹) and strong C=O absorption .

- Thermal Stability : Methyl esters () are typically stable up to 150–200°C, whereas dihydroxy esters may decompose at lower temperatures due to hydroxyl group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.